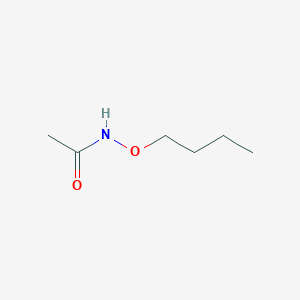

N-Butoxyacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

91536-42-4 |

|---|---|

Molecular Formula |

C6H13NO2 |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

N-butoxyacetamide |

InChI |

InChI=1S/C6H13NO2/c1-3-4-5-9-7-6(2)8/h3-5H2,1-2H3,(H,7,8) |

InChI Key |

YSZUVUSAYWOERB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCONC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of N-Butylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butylacetamide, also known as N-butan-1-ylacetamide, is an organic compound with the chemical formula C6H13NO.[1] It belongs to the class of secondary amides and finds applications as a solvent and as an intermediate in chemical synthesis. A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in drug formulation and process chemistry where solubility, stability, and physical state are critical parameters. This guide provides a detailed overview of the key physical properties of N-Butylacetamide, including methodologies for their experimental determination.

It is important to note that the user's original query for "N-Butoxyacetamide" did not yield a recognized chemical compound in standard databases. The information presented here pertains to N-Butylacetamide, which is the likely intended compound based on common chemical nomenclature.

Core Physical Properties

The physical characteristics of N-Butylacetamide have been determined by various experimental studies. The following tables summarize the key quantitative data available for this compound. It should be noted that some variations in reported values exist in the literature, which may be attributed to different experimental conditions and measurement techniques.

General and Molecular Properties

| Property | Value | Source |

| IUPAC Name | N-butylacetamide | [2] |

| CAS Number | 1119-49-9 | [1] |

| Molecular Formula | C6H13NO | [1] |

| Molecular Weight | 115.17 g/mol | [2] |

| Canonical SMILES | CCCCNC(=O)C | [1] |

| InChIKey | GYLDXXLJMRTVSS-UHFFFAOYSA-N | [1] |

Thermophysical Properties

| Property | Value | Conditions | Source |

| Melting Point | -12 °C | ||

| 112-114 °C | |||

| 228-229 °C | [1] | ||

| Boiling Point | 228 °C | 760 Torr | [1] |

| 229 °C | |||

| 117 °C | 9 mmHg | [3] | |

| Density | 0.8994 g/cm³ | 20 °C | [1] |

| 0.902 g/mL | |||

| 0.9 g/mL | [3] | ||

| Flash Point | 114.5 °C | ||

| Refractive Index | 1.441 | ||

| 1.439-1.441 |

Solubility

| Solvent | Solubility | Conditions | Source |

| Water | 8839 mg/L | 25 °C (estimated) |

Experimental Protocols

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp. The capillary tube method is a common and reliable technique for determining the melting point.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of dry N-Butylacetamide is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to about 15-20 °C below the expected melting point.

-

Observation: The heating rate is then reduced to 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[3][4]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The micro-reflux method using a Thiele tube is suitable for small sample volumes.

Apparatus:

-

Thiele tube

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of N-Butylacetamide is placed in the small test tube.

-

Capillary Inversion: A capillary tube, with its sealed end up, is placed inside the test tube containing the liquid.

-

Assembly: The test tube is attached to a thermometer, and the assembly is clamped so that the bulb of the thermometer and the test tube are immersed in the mineral oil within the Thiele tube.

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[5][6]

Determination of Density

Density is the mass of a substance per unit of volume. For a liquid like N-Butylacetamide, a pycnometer or a digital density meter can be used for accurate measurements.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Clean and Dry: The pycnometer is thoroughly cleaned and dried.

-

Mass of Empty Pycnometer: The mass of the empty, dry pycnometer is accurately determined using an analytical balance.

-

Mass of Pycnometer with Sample: The pycnometer is filled with N-Butylacetamide, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside. The pycnometer is placed in a constant temperature water bath to reach thermal equilibrium. The mass of the pycnometer filled with the sample is then measured.

-

Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water. The same procedure of bringing it to thermal equilibrium in the water bath and measuring its mass is followed.

-

Calculation: The density of N-Butylacetamide is calculated using the following formula: Density = (Mass of sample / Mass of water) * Density of water at the experimental temperature.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. A general qualitative and semi-quantitative procedure is as follows.

Apparatus:

-

Test tubes with stoppers

-

Graduated pipettes

-

Vortex mixer or shaker

-

Analytical balance

Procedure:

-

Solvent Addition: A known volume of the solvent (e.g., 1 mL of water) is placed in a test tube.

-

Solute Addition: A small, pre-weighed amount of N-Butylacetamide (e.g., 10 mg) is added to the test tube.

-

Mixing: The test tube is stoppered and vigorously shaken or vortexed for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

-

Observation: The mixture is allowed to stand, and a visual observation is made to determine if the solute has completely dissolved.

-

Incremental Addition: If the solute dissolves completely, further known quantities are added incrementally and the process is repeated until the solution becomes saturated (i.e., solid particles remain undissolved).

-

Quantification: The total mass of the solute that dissolved in the known volume of the solvent is used to express the solubility, often in terms of g/L or mol/L.[7][8] This procedure can be repeated with various organic solvents to determine the solubility profile of N-Butylacetamide.

Workflow and Pathway Diagrams

To visualize the experimental processes, the following diagrams are provided in the DOT language, compatible with Graphviz.

Caption: Workflow for the experimental determination of solubility.

As N-Butylacetamide is a small molecule primarily used as a chemical intermediate, there are no established signaling pathways in which it is a key component. Therefore, a signaling pathway diagram is not applicable.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. researchgate.net [researchgate.net]

- 3. 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts [chem.libretexts.org]

- 4. westlab.com [westlab.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

N-Butoxyacetamide chemical structure and formula

Note on Nomenclature: The topic specified was "N-Butoxyacetamide." However, a comprehensive search of chemical literature and databases reveals a scarcity of information on this compound. It is highly likely that the intended compound of interest is the structurally similar and well-documented N-Butylacetamide . This guide will, therefore, focus on N-Butylacetamide. Chemically, "butoxy" refers to a C₄H₉O- group, which would make this compound (CH₃CONHOC₄H₉) an N-alkoxyamide. In contrast, "butyl" refers to a C₄H₉- group, making N-Butylacetamide (CH₃CONHC₄H₉) an N-alkylamide, which is a more common functional group.

Chemical Structure and Formula

N-Butylacetamide is a monosubstituted amide with a linear butyl group attached to the nitrogen atom of an acetamide.

-

Chemical Formula: C₆H₁₃NO

-

IUPAC Name: N-butylacetamide[1]

-

CAS Registry Number: 1119-49-9[1]

-

Canonical SMILES: CCCCNC(=O)C

-

InChI: InChI=1S/C6H13NO/c1-3-4-5-7-6(2)8/h3-5H2,1-2H3,(H,7,8)[1]

-

InChIKey: GYLDXXLJMRTVSS-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the key quantitative data for N-Butylacetamide.

| Property | Value | Source(s) |

| Molecular Weight | 115.17 g/mol | [1] |

| Boiling Point | 229 °C at 760 mmHg | |

| Melting Point | -12 °C | |

| Density | 0.862 - 0.9 g/mL | |

| Solubility | Soluble in water | [2] |

Experimental Protocol: Synthesis of N-Butylacetamide

The most common method for synthesizing N-Butylacetamide is the acylation of butylamine (B146782) with acetic anhydride (B1165640).

Materials:

-

Butylamine

-

Acetic anhydride

-

Pyridine (B92270) (optional, as a catalyst and acid scavenger)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve butylamine (1 equivalent) in diethyl ether.

-

Cool the flask in an ice bath.

-

Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution of butylamine. If using, pyridine (1.1 equivalents) can be added to the butylamine solution before the addition of acetic anhydride.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any excess acetic acid and anhydride.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude N-Butylacetamide.

-

The product can be further purified by distillation under reduced pressure.

Biological Activity and Signaling Pathways of a Derivative

While N-Butylacetamide itself has limited documented biological activity, its derivatives have been investigated for their therapeutic potential. One such derivative, 2-(benzhydrylsulfinyl)-N-sec-butylacetamide , isolated from fig fruits, has demonstrated potential as an immune response modulator.[3] This compound was shown to enhance the phagocytic activity of macrophages and modulate the release of inflammatory cytokines.[3]

The proposed mechanism involves the activation of NADPH oxidase 2 (NOX2), leading to the production of reactive oxygen species (ROS), and the modulation of key inflammatory cytokine levels, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2), Interleukin-1 beta (IL-1β), and Interleukin-17 (IL-17).[3]

Below is a diagram illustrating this signaling pathway.

Caption: Signaling pathway of 2-(benzhydrylsulfinyl)-N-sec-butylacetamide.

Spectroscopic Data

A variety of spectroscopic data is available for the characterization of N-Butylacetamide, including:

-

Infrared (IR) Spectroscopy [4]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Mass Spectrometry (MS) [4]

References

N-Butoxyacetamide CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Butoxyacetamide, more commonly known as N-Butylacetamide. It details the chemical's core identifiers, physicochemical properties, and available experimental data. This document is intended to serve as a foundational resource for professionals in research and drug development, summarizing key information in a structured and accessible format. While extensive data on the compound's chemical and physical characteristics is presented, information regarding its specific metabolic and signaling pathways is not currently available in published literature.

Chemical Identifiers and Properties

N-Butylacetamide is a chemical compound with a range of applications in laboratory settings. A summary of its key identifiers and properties is provided below.

Table 1: Chemical Identifiers for N-Butylacetamide

| Identifier | Value | Citation |

| CAS Number | 1119-49-9 | [1][2] |

| IUPAC Name | N-Butylacetamide | [1][2] |

| Chemical Formula | C6H13NO | [1][2] |

| Molecular Weight | 115.18 g/mol | [1] |

| Canonical SMILES | CCCCNC(=O)C | |

| InChI | InChI=1S/C6H13NO/c1-3-4-5-7-6(2)8/h3-5H2,1-2H3,(H,7,8) | |

| InChIKey | GYLDXXLJMRTVSS-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of N-Butylacetamide

| Property | Value | Citation |

| Melting Point | -14 °C | |

| Boiling Point | 229-230 °C | |

| Density | 0.899 g/cm³ at 20 °C | |

| Water Solubility | 8839 mg/L at 25 °C (estimated) | [3] |

| Flash Point | 114.5 °C | [3] |

| Refractive Index | 1.439-1.441 | [3] |

Experimental Data

Synthesis of N-Butylacetamide

A generalized procedure for such a reaction would be:

-

Dissolve n-butylamine in a suitable aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether) in a flask equipped with a stirring mechanism and cooled in an ice bath.

-

Slowly add an equimolar amount of acetyl chloride to the stirred solution. This reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period to ensure the reaction goes to completion.

-

The reaction mixture would then be washed with a weak acid, a weak base, and brine to remove any unreacted starting materials and byproducts.

-

The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

The solvent is removed under reduced pressure to yield the crude N-Butylacetamide.

-

Further purification can be achieved by distillation or chromatography if necessary.

It is crucial to note that this is a generalized protocol, and specific reaction conditions such as solvent, temperature, and reaction time should be optimized for the best results.

Biological Interactions and Pathways

A thorough review of the existing scientific literature did not yield specific information regarding the metabolic fate or signaling pathways of N-Butylacetamide. Research into the biotransformation, potential enzymatic hydrolysis, or interactions with cellular signaling cascades for this particular compound has not been published.

The general metabolism of amides can involve hydrolysis by amidases to yield a carboxylic acid and an amine. In the case of N-Butylacetamide, this would theoretically produce butyric acid and acetamide. However, without experimental data, it is not possible to confirm if this pathway occurs in biological systems.

The diagram below illustrates a hypothetical workflow for investigating the metabolic stability of a compound like N-Butylacetamide, a common practice in drug discovery research.

Caption: A generalized workflow for an in vitro metabolic stability assay.

Conclusion

This technical guide has summarized the key identifiers and physicochemical properties of N-Butylacetamide. While information on its synthesis is based on general chemical principles, a specific, detailed experimental protocol remains to be published. A significant gap in the current knowledge base is the absence of data on the metabolic and signaling pathways of N-Butylacetamide. Further research is required to elucidate the biological interactions of this compound, which would be of considerable value to the scientific and drug development communities.

References

- 1. calpaclab.com [calpaclab.com]

- 2. N-butylacetamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Acetamide hydrolyzing activity of Bacillus megaterium F-8 with bioremediation potential: optimization of production and reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

Theoretical Insights into Amide Resonance in N-Butoxyacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical principles governing amide resonance, with a specific focus on N-Butoxyacetamide. Drawing upon computational and spectroscopic studies of N-alkoxyamides, this document elucidates the impact of the butoxy substituent on the electronic structure and reactivity of the amide bond. It is intended to serve as a comprehensive resource for researchers in medicinal chemistry, computational chemistry, and drug development.

Core Concepts: The Nature of Amide Resonance

Amide bonds are fundamental building blocks in a vast array of biologically significant molecules, including peptides and proteins. Their unique stability and planarity are attributed to a resonance effect, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl π-system. This delocalization is conventionally represented by two primary resonance structures:

-

Structure I (Neutral): The classic representation with a carbon-oxygen double bond and a carbon-nitrogen single bond.

-

Structure II (Zwitterionic): A charge-separated form with a carbon-oxygen single bond (bearing a negative charge) and a carbon-nitrogen double bond (with a positive charge on the nitrogen).

The true electronic structure of an amide is a hybrid of these forms, resulting in a partial double bond character for the C-N bond and a partial single bond character for the C=O bond. This resonance stabilization is crucial for the conformational rigidity of peptides and the overall architecture of proteins.

However, the substitution of an alkoxy group, such as the butoxy group in this compound, at the amide nitrogen introduces significant electronic perturbations that markedly alter this classical resonance picture.

The Influence of N-Butoxy Substitution on Amide Resonance

Theoretical and experimental studies on N-alkoxyamides consistently demonstrate a significant reduction in amide resonance compared to their N-alkyl counterparts.[1][2][3][4] This diminished resonance in this compound arises from the high electronegativity of the oxygen atom in the butoxy group.

The primary consequences of this electronegative substitution are:

-

Increased Pyramidalization of the Nitrogen Atom: The electron-withdrawing nature of the butoxy group leads to a more pyramidal geometry at the amide nitrogen.[1][3][4] This change in geometry reduces the orbital overlap between the nitrogen lone pair and the carbonyl π* orbital, which is a prerequisite for effective resonance.[1][4]

-

Reduced Resonance Stabilization Energy: Computational studies have quantified this effect, showing that N-alkoxy substitution can reduce the resonance stabilization energy to as little as 50% of that found in a typical amide like N,N-dimethylacetamide.[1][2]

-

Altered Bond Characteristics: The reduction in resonance leads to a lengthening of the C-N amide bond and a shortening of the C=O bond, bringing them closer to true single and double bonds, respectively.

These electronic modifications have profound implications for the chemical reactivity of this compound, rendering the amide nitrogen more susceptible to nucleophilic attack and altering the rotational barrier around the C-N bond.

Quantitative Analysis of Amide Resonance Parameters

The following table summarizes key quantitative data from computational studies on substituted amides, providing a comparative framework for understanding the properties of this compound. The values for this compound are predicted based on the trends observed for other N-alkoxyamides.

| Parameter | N,N-Dimethylacetamide (Typical Amide) | N-Methoxy-N-methylacetamide (N-Alkoxyamide) | This compound (Predicted) |

| C-N Rotational Barrier (kcal/mol) | ~18-21 | ~10-14 | ~9-13 |

| Resonance Energy (kcal/mol) | ~18-20 | ~9-12 | ~8-11 |

| C-N Bond Length (Å) | ~1.33 | ~1.36 | ~1.37 |

| C=O Bond Length (Å) | ~1.23 | ~1.21 | ~1.20 |

| Nitrogen Pyramidalization (Sum of angles around N) | ~360° (Planar) | ~340-350° (Pyramidal) | ~340-350° (Pyramidal) |

Experimental and Computational Protocols

The theoretical understanding of amide resonance in molecules like this compound is predominantly derived from computational chemistry, often corroborated by spectroscopic techniques.

Computational Methodology

A standard computational workflow for investigating amide resonance involves the following steps:

-

Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. This is typically performed using Density Functional Theory (DFT) with a functional such as B3LYP and a suitable basis set (e.g., 6-31G(d)).

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Calculation of Rotational Barrier: To quantify the C-N bond's double bond character, the rotational barrier is calculated. This is achieved by performing a series of constrained geometry optimizations where the C-N dihedral angle is systematically varied. The energy difference between the ground state (planar or near-planar) and the transition state (perpendicular) provides the rotational barrier.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to investigate the electronic delocalization between the nitrogen lone pair and the carbonyl π* orbital. This provides a quantitative measure of the n -> π* interaction energy, which directly correlates with the strength of the amide resonance.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique for probing amide resonance. The rate of rotation around the C-N bond can be determined by dynamic NMR (DNMR) experiments. At room temperature, amides with significant resonance often show distinct signals for substituents on the nitrogen that are cis and trans to the carbonyl oxygen. As the temperature is increased, these signals broaden and eventually coalesce, allowing for the calculation of the rotational energy barrier. For N-alkoxyamides with lower rotational barriers, coalescence may be observed at or below room temperature.[4]

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate the fundamental concepts discussed in this guide.

Figure 1: Resonance structures of this compound.

Figure 2: Computational workflow for amide resonance analysis.

Figure 3: Logical relationship of N-butoxy substitution effects.

Conclusion

The presence of a butoxy group on the amide nitrogen of this compound fundamentally alters the nature of its amide bond. Theoretical studies, predominantly utilizing DFT calculations, have been instrumental in elucidating the reduced resonance stabilization, increased nitrogen pyramidalization, and modified bond characteristics of N-alkoxyamides. This comprehensive understanding is critical for predicting the reactivity, conformational preferences, and biological activity of molecules containing this functional group, thereby aiding in the rational design of novel therapeutics and chemical probes.

References

- 1. Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides [mdpi.com]

- 2. Heteroatom Substitution at Amide Nitrogen-Resonance Reduction and HERON Reactions of Anomeric Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CSIRO PUBLISHING | Australian Journal of Chemistry [publish.csiro.au]

- 4. Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Computational Analysis of N-Butoxyacetamide Molecular Geometry

Affiliation: Google Research

Abstract

The three-dimensional structure of a molecule is fundamental to its chemical reactivity, physical properties, and biological activity. For professionals in drug development and materials science, a precise understanding of molecular geometry is paramount for designing novel molecules with desired functionalities. This technical guide provides a comprehensive overview of the computational methods used to analyze the molecular geometry of N-Butoxyacetamide. Due to the limited availability of direct experimental or computational data for this compound in public literature, this paper will use acetamide (B32628) (CH₃CONH₂) as a representative model system. The principles and methodologies detailed herein are directly applicable to the computational study of this compound and other related amide-containing compounds. We will delve into the theoretical underpinnings of computational chemistry techniques, present standardized protocols for geometry optimization, and offer a visual representation of the analytical workflow.

Introduction: The Significance of Molecular Geometry

The spatial arrangement of atoms within a molecule, encompassing its bond lengths, bond angles, and dihedral angles, dictates its interactions with other molecules. In the pharmaceutical industry, for instance, the geometry of a drug molecule determines its ability to bind to a specific biological target, thereby influencing its efficacy and selectivity. Similarly, in materials science, the geometric properties of molecules influence their packing in the solid state, which in turn affects the macroscopic properties of the material.

Computational chemistry provides a powerful toolkit for elucidating molecular geometries, offering insights that can be challenging to obtain through experimental methods alone. Techniques such as Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF) allow for the theoretical prediction of molecular structures with a high degree of accuracy.[1][2] These methods are instrumental in the rational design of new molecules and for interpreting experimental data.

A Case Study: The Molecular Geometry of Acetamide

Acetamide serves as an excellent proxy for understanding the key structural features of the amide functional group present in this compound. The near-planar geometry of the nitrogen atom in acetamide, a result of resonance delocalization of the nitrogen lone pair with the carbonyl group, is a critical feature of amides.[3][4][5]

Experimental and Computational Geometric Parameters

The following tables summarize the experimentally determined and computationally predicted geometric parameters for acetamide. The experimental data is derived from gas electron diffraction studies, while the computational data represents a typical result from a DFT calculation at the B3LYP/6-31G* level of theory.

Table 1: Experimental Molecular Geometry of Acetamide

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.519 |

| C2-N3 | 1.380 |

| C2=O4 | 1.220 |

| C1-H | ~1.124 |

| N3-H | ~1.022 |

| **Bond Angles (°) ** | |

| C1-C2-N3 | 115.1 |

| C1-C2-O4 | 122.9 |

| N3-C2-O4 | 122.0 |

| H-N3-H | 118.0 |

| Dihedral Angles (°) | |

| C1-C2-N3-H8 | 180.0 |

Data sourced from the NIST Computational Chemistry Comparison and Benchmark Database.[6]

Table 2: Computationally Predicted Molecular Geometry of Acetamide (B3LYP/6-31G)*

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.515 |

| C2-N3 | 1.365 |

| C2=O4 | 1.223 |

| C1-H | ~1.090 |

| N3-H | ~1.012 |

| **Bond Angles (°) ** | |

| C1-C2-N3 | 115.5 |

| C1-C2-O4 | 121.9 |

| N3-C2-O4 | 122.6 |

| H-N3-H | 118.5 |

| Dihedral Angles (°) | |

| C1-C2-N3-H8 | 180.0 |

These are representative values obtained from DFT calculations and may vary slightly depending on the specific computational setup.

Experimental and Computational Protocols

Experimental Determination of Molecular Geometry

The experimental geometry of molecules like acetamide in the gas phase is often determined using techniques such as gas electron diffraction and microwave spectroscopy.[6] These methods provide high-precision measurements of bond lengths and angles, serving as a crucial benchmark for validating computational results.

Computational Methodology: A Step-by-Step Guide

The process of computationally determining the molecular geometry of a molecule like this compound involves a geometry optimization procedure. This is an iterative process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface of the molecule.[7][8][9]

Protocol for Geometry Optimization:

-

Initial Structure Generation: The first step is to generate an initial 3D structure of the molecule. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw. For this compound, this would involve constructing the molecule with plausible bond lengths and angles.

-

Selection of a Quantum Mechanical Method: The choice of the theoretical method is crucial for the accuracy of the calculation.

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it does not account for electron correlation, which can affect the accuracy of the results.[1][2]

-

Density Functional Theory (DFT): DFT is a widely used method that includes the effects of electron correlation through an exchange-correlation functional.[1][10] Popular functionals for organic molecules include B3LYP and M06-2X.[11] DFT often provides a good balance between accuracy and computational cost.[12]

-

-

Choice of a Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set impact the accuracy of the calculation.

-

Pople-style basis sets (e.g., 6-31G, 6-311++G(d,p)):* These are commonly used for a wide range of molecules and provide a good starting point. The symbols denote the number of functions used to describe the core and valence electrons, as well as the inclusion of polarization (*) and diffuse (++) functions.[11]

-

-

Performing the Geometry Optimization: The geometry optimization is performed using a computational chemistry software package such as Gaussian, ORCA, or Spartan.[13][14] The software systematically adjusts the positions of the atoms, calculating the energy and forces at each step, until a stationary point on the potential energy surface is located.

-

Frequency Analysis: Following a successful geometry optimization, a frequency calculation is typically performed. This serves two purposes:

-

It confirms that the optimized structure corresponds to a true minimum (all real frequencies) and not a transition state (one imaginary frequency).

-

It provides information about the vibrational modes of the molecule, which can be compared with experimental infrared (IR) and Raman spectra.

-

-

Analysis of Results: The final output of the calculation includes the optimized Cartesian coordinates of the atoms, from which bond lengths, bond angles, and dihedral angles can be calculated. The electronic energy and other molecular properties are also obtained.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of a typical computational analysis of molecular geometry.

Caption: A flowchart illustrating the key steps in a computational geometry optimization study.

Conclusion

The computational analysis of molecular geometry is an indispensable tool in modern chemical research and development. While direct experimental data for this compound may be sparse, the well-established methodologies outlined in this guide provide a robust framework for its theoretical investigation. By employing techniques such as Density Functional Theory with appropriate basis sets, researchers can obtain reliable predictions of its three-dimensional structure. The use of acetamide as a model system highlights the characteristic features of the amide group that will be present in this compound. This in-depth understanding of molecular geometry is the foundation for predicting the physicochemical properties and biological activity of novel compounds, thereby accelerating the process of drug discovery and materials design.

References

- 1. ntnuopen.ntnu.no [ntnuopen.ntnu.no]

- 2. researchgate.net [researchgate.net]

- 3. homework.study.com [homework.study.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cccbdb.nist.gov [cccbdb.nist.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. arxiv.org [arxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ritme.com [ritme.com]

- 14. Gaussian (software) - Wikipedia [en.wikipedia.org]

Navigating the Safety Profile of N-Butylacetamide: An In-depth Technical Guide

This technical guide provides a detailed overview of the safety and handling precautions for N-Butylacetamide, based on available safety data sheets and chemical databases. The information is presented to facilitate safe laboratory practices and risk assessment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of N-Butylacetamide is presented in the table below. These properties are essential for understanding the substance's behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [1] |

| Appearance | Clear colorless liquid or solid crystalline | [3][4] |

| Boiling Point | 228-229 °C at 760 Torr | [3][5] |

| 117 °C at 9 mmHg | [6] | |

| Melting Point | 112-114 °C (Note: Significant discrepancies exist in reported melting points) | [3] |

| Density | 0.8994 g/cm³ at 20 °C | [3][5] |

| 0.902 g/mL | [7] | |

| Flash Point | 114.5 °C | [2][3] |

| Water Solubility | 8839 mg/L at 25 °C (estimated) | [3] |

| Vapor Pressure | 0.0712 mmHg at 25 °C | [2] |

| Refractive Index | 1.439-1.441 | [2][3] |

Substance Identification

Accurate identification of a chemical substance is the foundation of laboratory safety.

| Identifier | Value | Source(s) |

| CAS Number | 1119-49-9 | [1] |

| EC Number | 214-280-9 | [3] |

| InChI | InChI=1S/C6H13NO/c1-3-4-5-7-6(2)8/h3-5H2,1-2H3,(H,7,8) | [1][5] |

| InChIKey | GYLDXXLJMRTVSS-UHFFFAOYSA-N | [1][5] |

| SMILES | CCCCNC(C)=O | [6][8] |

| Synonyms | Acetamide (B32628), N-butyl-; Butylacetamide; NSC 27204 | [1][3][5] |

Hazard Identification and Toxicology

The toxicological properties of N-Butylacetamide have not been fully investigated.[2] Some sources indicate that it may cause eye, skin, and respiratory tract irritation.[2] However, other safety data sheets state that based on available data, the classification criteria for hazards are not met.[4] Due to the limited toxicological data, it is prudent to handle this chemical with care, assuming it may be harmful.

Signaling Pathways: Information regarding the signaling pathways or mechanisms of toxicity for N-Butylacetamide is not available in the reviewed sources. A thorough toxicological investigation would be required to elucidate this information.

Handling and Storage Precautions

Proper handling and storage are critical to minimizing exposure and ensuring laboratory safety.

Handling:

-

Wash hands thoroughly after handling.[2]

-

Use with adequate ventilation.[2]

-

Avoid contact with eyes, skin, and clothing.[2]

-

Avoid ingestion and inhalation.[2]

-

Keep container tightly closed when not in use.[2]

-

Avoid formation of dust and aerosols.[9]

Storage:

-

Store in a cool, dry, well-ventilated area.[2]

-

Keep container tightly closed.[4]

-

Store away from incompatible materials, such as strong oxidizing agents.[2][10]

Personal Protective Equipment (PPE)

The following personal protective equipment should be used when handling N-Butylacetamide:

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[4][11]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][11] Long-sleeved clothing is recommended.[4]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required.[4][10] If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[4]

First-Aid Measures

In case of exposure, follow these first-aid measures:

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4][12]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[4][12]

-

Inhalation: Remove to fresh air. Get medical attention immediately if symptoms occur.[4][12] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[4][12] Do not induce vomiting unless directed to do so by medical personnel.[2]

Accidental Release Measures

In the event of a spill:

-

Ensure adequate ventilation.[13]

-

Use personal protective equipment as required.[13]

-

Avoid dust formation.[13]

-

Sweep up and shovel into suitable containers for disposal.[10][13]

-

Prevent further leakage or spillage if safe to do so.[11]

-

Do not let the product enter drains.[9]

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of N-Butylacetamide in a laboratory setting.

Caption: Safe Handling Workflow for N-Butylacetamide.

References

- 1. N-Butylacetamide | C6H13NO | CID 61265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetamide, N-butyl- | CAS#:1119-49-9 | Chemsrc [chemsrc.com]

- 3. N-Butylacetamide | 1119-49-9, N-Butylacetamide Formula - ECHEMI [echemi.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. N-butyl acetamide [stenutz.eu]

- 8. N-butylacetamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. Page loading... [guidechem.com]

Solubility of N-Butoxyacetamide in organic solvents

An In-depth Technical Guide on the Solubility of N-Butoxyacetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. In the context of drug development, understanding the solubility of a compound like this compound is crucial for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Designing dosage forms and ensuring bioavailability.

-

Analytical Chemistry: Developing analytical methods for quantification and quality control.

The principle of "like dissolves like" is a fundamental concept in predicting solubility, where solutes tend to dissolve in solvents with similar polarity.[1]

Experimental Determination of Solubility

Several methods are employed to experimentally determine the solubility of a compound. The choice of method often depends on factors such as the amount of substance available, the required accuracy, and the throughput needed.

Equilibrium Solubility Method (Shake-Flask)

The shake-flask method is a widely used technique for determining thermodynamic solubility. In this method, an excess amount of the solid compound is added to the solvent of interest in a sealed container. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached. After reaching equilibrium, the suspension is filtered to remove the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Turbidimetric Solubility Assay

The turbidimetric method is a higher-throughput technique often used in early drug discovery. A stock solution of the compound in a high-solubility solvent (e.g., DMSO) is added stepwise to the aqueous or organic solvent of interest. The onset of precipitation is detected by an increase in turbidity, which can be measured using a nephelometer or a UV-Vis plate reader. This method provides a measure of kinetic solubility, which may differ from thermodynamic solubility.

Laser Monitoring Technique

In this method, a laser beam is passed through a suspension of the solute in the solvent. As the temperature is gradually increased with constant stirring, the solid dissolves, leading to an increase in the intensity of the transmitted laser beam. The temperature at which the solid completely dissolves is recorded, providing solubility data at different temperatures.[2]

Hypothetical Solubility Data for this compound

While specific experimental data for this compound is not available, the following table illustrates how such data would be presented. The values are purely for illustrative purposes and should not be considered experimental results.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) - Illustrative | Molar Solubility (mol/L) - Illustrative |

| Acetone | 25 | 25.8 | 1.97 |

| Ethanol | 25 | 15.2 | 1.16 |

| Ethyl Acetate | 25 | 10.5 | 0.80 |

| Toluene | 25 | 2.1 | 0.16 |

| n-Heptane | 25 | < 0.1 | < 0.01 |

| Methanol | 25 | 18.9 | 1.44 |

| Isopropanol | 25 | 11.7 | 0.89 |

| Acetonitrile | 25 | 13.4 | 1.02 |

| Dichloromethane | 25 | 30.1 | 2.30 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | > 3.82 |

Experimental Protocols

The following provides a generalized experimental protocol for determining the solubility of this compound using the shake-flask method.

Materials

-

This compound (solid, >99% purity)

-

Organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm)

-

Analytical balance

-

HPLC system with a suitable column and detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated supernatant.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualizations

Logical Workflow for Solubility Determination

Caption: A logical workflow for determining the solubility of a compound.

This guide provides a foundational understanding of the principles and methods for determining the solubility of this compound in organic solvents. Researchers and scientists can adapt these protocols to their specific laboratory settings and analytical capabilities to generate reliable solubility data, which is essential for advancing chemical and pharmaceutical research.

References

Potential Research Areas for N-Alkoxyamides: A Technical Guide for Drug Development Professionals

October 2025

Abstract

N-alkoxyamides represent a versatile class of compounds with significant potential in medicinal chemistry and drug development. Their unique chemical properties, arising from the presence of a nitrogen-oxygen bond adjacent to a carbonyl group, confer a range of biological activities. This technical guide provides an in-depth exploration of promising research avenues for N-alkoxyamides, focusing on their synthesis, biological evaluation, and mechanisms of action. Key areas of investigation include their roles as direct-acting mutagens, offering insights into DNA damage and repair pathways, and their development as potent enzyme inhibitors, particularly in the context of HIV protease. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this intriguing chemical scaffold.

Introduction

N-alkoxyamides are a class of organic compounds characterized by the N-O-C functional group attached to a carbonyl carbon. This structural feature imparts distinct reactivity compared to traditional amides, making them valuable intermediates in organic synthesis and conferring a spectrum of biological activities.[1] The exploration of N-alkoxyamides in drug discovery has revealed their potential as anticancer agents, antivirals, and probes for studying fundamental biological processes. This guide will delve into two primary areas of N-alkoxyamide research: their mutagenic properties and their application as HIV protease inhibitors, providing quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

Research Area 1: N-Acyloxy-N-alkoxyamides as Probes for DNA Damage and Mutagenesis

A significant area of research has focused on N-acyloxy-N-alkoxyamides, a subclass of N-alkoxyamides that have been identified as direct-acting mutagens. Their ability to induce mutations without the need for metabolic activation makes them valuable tools for studying the mechanisms of DNA damage and repair.

Quantitative Mutagenicity Data

The mutagenic potential of N-acyloxy-N-alkoxyamides is typically quantified using the Ames test, which measures the frequency of reverse mutations in histidine-auxotrophic strains of Salmonella typhimurium. The data is often presented as LogTA100, a logarithmic measure of the number of revertant colonies. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in correlating the chemical properties of these compounds with their mutagenic activity.

| Compound ID | Structure | LogP | pKa (leaving acid) | LogTA100 (revertants/nmol) | Reference |

| 1a | N-acetoxy-N-butoxybenzamide | 2.85 | 4.76 | 2.34 | Glover et al. |

| 1b | N-propionoxy-N-butoxybenzamide | 3.38 | 4.87 | 2.51 | Glover et al. |

| 1c | N-butyroxy-N-butoxybenzamide | 3.91 | 4.82 | 2.63 | Glover et al. |

| 1d | N-isobutyroxy-N-butoxybenzamide | 3.75 | 4.86 | 2.45 | Glover et al. |

| 1e | N-pivaloxy-N-butoxybenzamide | 4.12 | 5.03 | 2.11 | Glover et al. |

Mechanism of Action: DNA Damage Response Pathway

N-acyloxy-N-alkoxyamides are electrophilic agents that can directly react with nucleophilic sites on DNA bases, leading to DNA damage. This damage triggers the DNA Damage Response (DDR), a complex signaling network that coordinates cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis.[2][3] The primary mechanism is thought to involve an SN2 reaction at the amide nitrogen, with the acyloxy group acting as a leaving group, leading to the formation of a reactive nitrenium ion intermediate that subsequently alkylates DNA.

Experimental Protocols

This protocol is adapted from general procedures for the synthesis of N-acyloxy-N-alkoxyamides.

Materials:

-

N-butoxybenzamide

-

tert-Butyl hypochlorite (B82951)

-

Silver acetate (B1210297)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Chlorination: Dissolve N-butoxybenzamide (1 equivalent) in anhydrous diethyl ether. Cool the solution to 0°C in an ice bath. Add tert-butyl hypochlorite (1.1 equivalents) dropwise while stirring. Allow the reaction to proceed at 0°C for 1 hour.

-

Reaction with Silver Acetate: In a separate flask, prepare a suspension of silver acetate (1.5 equivalents) in anhydrous diethyl ether. Add the solution of the N-chloro-N-butoxybenzamide dropwise to the silver acetate suspension at room temperature, under protection from light.

-

Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the silver salts. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield N-acetoxy-N-butoxybenzamide.

This is a generalized protocol for the Ames test using Salmonella typhimurium strain TA100.[4][5]

Materials:

-

Salmonella typhimurium strain TA100

-

Nutrient broth

-

Minimal glucose agar (B569324) plates

-

Top agar (containing a trace amount of histidine and biotin)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (e.g., sodium azide)

-

Negative control (solvent vehicle)

-

S9 metabolic activation mix (optional, for detecting pro-mutagens)

-

Sterile test tubes, pipettes, and petri dishes

Procedure:

-

Bacterial Culture: Inoculate S. typhimurium TA100 into nutrient broth and incubate overnight at 37°C with shaking to obtain a culture in the late exponential phase.

-

Plate Incorporation Assay: To a sterile tube, add 2 mL of molten top agar (kept at 45°C), 0.1 mL of the bacterial culture, and 0.1 mL of the test compound solution at the desired concentration.

-

Plating: Vortex the tube gently and pour the contents onto a minimal glucose agar plate. Swirl the plate to ensure an even distribution of the top agar.

-

Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Research Area 2: N-Alkoxyamide-Based HIV Protease Inhibitors

The development of inhibitors of the human immunodeficiency virus (HIV) protease is a cornerstone of antiretroviral therapy. N-alkoxyamides have emerged as a promising scaffold for the design of potent HIV protease inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

The inhibitory activity of N-alkoxyamide-based compounds against HIV protease is typically determined by measuring their inhibition constant (Ki) and their 50% inhibitory concentration (IC50) in enzymatic and cell-based assays, respectively.

| Compound ID | P1' Substituent | Ki (nM) | Antiviral IC50 (nM) |

| 2a | O-cyclopentyl | < 0.005 | 7 |

| 2b | O-cyclohexyl | < 0.005 | 3 |

| 2c | O-isobutyl | 0.009 | 35 |

| 2d | O-benzyl | 0.012 | 40 |

| 2e | O-phenyl | 0.025 | 80 |

Mechanism of Action: HIV Protease Inhibition

HIV protease is an aspartic protease that cleaves viral polyproteins into functional proteins, a crucial step in the viral life cycle. N-alkoxyamide-based inhibitors are designed as transition-state analogs that bind tightly to the active site of the enzyme, preventing the processing of the natural substrates. The N-alkoxy group can be strategically positioned to interact with specific subsites within the protease active site, thereby enhancing binding affinity and specificity.

Experimental Protocols

This protocol outlines a general synthetic route for the N-alkoxy-arylsulfonamide core of the inhibitors.

Materials:

-

Starting amino alcohol

-

Arylsulfonyl chloride

-

Appropriate base (e.g., triethylamine, pyridine)

-

Desired alkoxyamine

-

Coupling agents (e.g., HATU, HOBt)

-

Protected amino acid

-

Solvents (e.g., dichloromethane, dimethylformamide)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Sulfonamide Formation: React the starting amino alcohol with an appropriate arylsulfonyl chloride in the presence of a base to form the corresponding sulfonamide.

-

Coupling with Amino Acid: Couple the resulting sulfonamide with a protected amino acid using standard peptide coupling reagents.

-

Deprotection: Remove the protecting group from the amino acid moiety.

-

Alkoxyamide Formation: Couple the deprotected amine with the desired carboxylic acid-containing alkoxyamine using peptide coupling reagents to yield the final N-alkoxy-arylsulfonamide inhibitor.

-

Purification: Purify the final compound by column chromatography or preparative HPLC.

This is a generalized protocol for an in vitro enzymatic assay to determine the inhibitory activity of the synthesized compounds.

Materials:

-

Recombinant HIV-1 protease

-

Fluorogenic substrate (e.g., a peptide with a fluorescent reporter and a quencher)

-

Assay buffer (e.g., sodium acetate buffer at appropriate pH)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Fluorimeter

Procedure:

-

Assay Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the HIV-1 protease.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorimeter. The cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. Fit the data to an appropriate equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC50 and/or Ki values.

Future Directions and Conclusion

The field of N-alkoxyamide research offers a fertile ground for the discovery and development of novel therapeutic agents. The direct-acting mutagenicity of N-acyloxy-N-alkoxyamides provides a unique platform to investigate the intricacies of DNA damage and repair, with potential applications in the development of novel anticancer strategies that exploit synthetic lethality in tumors with specific DNA repair deficiencies.

Furthermore, the success of N-alkoxyamide-based HIV protease inhibitors highlights the potential of this scaffold in designing potent and selective enzyme inhibitors. Future research in this area could focus on optimizing the pharmacokinetic properties of these inhibitors, exploring their efficacy against drug-resistant HIV strains, and extending this design strategy to other clinically relevant proteases.

References

- 1. rsc.org [rsc.org]

- 2. Targeting the DNA Damage Response and DNA Repair Pathways to Enhance Radiosensitivity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The DNA Damage Response: A Common Pathway in the Regulation of NKG2D and DNAM-1 Ligand Expression in Normal, Infected, and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 5. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Anomeric Amides and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction to Anomeric Amides

Anomeric amides are a unique class of organic compounds characterized by the presence of two electronegative atoms attached to an amide nitrogen.[1][2] This structural feature leads to significant deviations from the properties of conventional primary, secondary, and tertiary amides.[1] The term "anomeric" refers to the presence of pronounced anomeric effects between the heteroatoms on the nitrogen, which, combined with reduced amide resonance, dictates their unique stereochemistry, spectroscopic properties, and chemical reactivity.[1]

The core structure of an anomeric amide can be represented as R-C(=O)-N(X)(Y), where X and Y are electronegative atoms.[2] This arrangement results in a pyramidalized nitrogen atom and an elongated N-C(O) bond, which is a clear indication of reduced amide resonance.[1][2] This structural distortion is the source of the "stored energy" that drives the unique reactivity of these compounds.[3][4]

Physicochemical Properties

The unique structural features of anomeric amides give rise to distinct physicochemical properties compared to traditional amides. The reduced amide resonance and pyramidalization at the nitrogen atom are central to these differences.[1][2]

Structural Parameters

X-ray crystallography studies of various anomeric amides have provided clear evidence of their distorted geometry. Key structural parameters for a selection of anomeric amides are summarized in the table below.[1]

| Compound | N-C(O) Bond Length (Å) | Sum of Angles at N (°) |

| 5 | 1.383 | 344.2 |

| 6 | 1.401 | 338.4 |

| 7 | 1.393 | 337.8 |

| 8 | 1.411 | 334.6 |

| 9 | 1.413 | 333.3 |

| Data sourced from reference[1]. |

As the electron demand of the substituents on the nitrogen increases, both the N-C(O) bond length and the degree of pyramidalization at the nitrogen atom increase.[1] This indicates a decrease in the double bond character of the N-C(O) bond, a hallmark of reduced amide resonance.[1][2]

Reactivity

The stored energy due to the pyramidalized nitrogen in anomeric amides makes them powerful reagents in organic synthesis.[3][4] A significant application of this reactivity is in electrophilic halogenation.[3][4][5]

Electrophilic Halogenation: N-halo anomeric amides have been developed as potent electrophilic halogenating agents.[3][4] These reagents can halogenate otherwise unreactive compounds under mild conditions without the need for activating additives like Lewis or Brønsted acids.[3][4][5] The driving force for the reaction is the release of strain as the nitrogen atom rehybridizes from sp³ to sp² upon transferring the halogen.[6]

Synthesis and Experimental Protocols

The synthesis of anomeric amides often involves the reaction of a suitable amide precursor with an electrophilic source of the desired heteroatom.

General Synthesis of N-X Anomeric Amides for Halogenation

A general procedure for the synthesis of N-chloro and N-bromo anomeric amides is outlined below.[4]

Protocol for Synthesis of Chlorinating Reagent 6:

-

Starting Material: Compound 5 (an N-hydroxy anomeric amide precursor).[4]

-

Reagent: tert-Butyl hypochlorite (B82951) (tBuOCl).[4]

-

Procedure:

Protocol for General Halogenation of (Hetero)arenes using Reagent 6 or 7:

-

Substrate: The (hetero)arene to be halogenated (0.1 mmol).[4]

-

Solvent: Acetonitrile (CH₃CN) to a concentration of 0.1–0.15 M.[4]

-

Reagent: Halogenating reagent 6 (N-chloro) or 7 (N-bromo) (1.2 equivalents).[4]

-

Procedure:

Applications in Drug Discovery and Development

The unique reactivity of anomeric amides makes them valuable tools in medicinal chemistry and drug development.[3][4]

Late-Stage Functionalization

One of the significant advantages of anomeric amide-based halogenating reagents is their ability to perform late-stage functionalization on complex drug-like molecules.[4] This allows medicinal chemists to introduce halogen atoms into advanced intermediates or final drug candidates, which can be crucial for modulating metabolic stability, potency, and off-target effects.[3][4] For instance, the anomeric amide reagent 6 has been shown to be uniquely successful in the late-stage chlorination of the anticoagulant drug rivaroxaban.[4][6]

Skeletal Editing

Anomeric amides have also been utilized in reactions that enable "skeletal editing" of complex molecules.[7] Certain anomeric amide reagents can promote the deletion of nitrogen atoms from secondary amines, providing a novel method for carbon-carbon bond construction and ring synthesis.[8]

The HERON Reaction: A Unique Rearrangement

A characteristic reaction of certain anomeric amides is the H eteroatom R earrangement O n N itrogen (HERON) reaction.[1][2] In this process, the more electronegative substituent on the nitrogen migrates to the carbonyl carbon, leading to the cleavage of the amide bond.[1] This reaction is driven by the combination of reduced amide resonance and anomeric effects.[1] The products of the HERON reaction are an acyl derivative and a heteroatom-substituted nitrene.[1]

Conclusion

Anomeric amides represent a fascinating and synthetically useful class of compounds whose properties are governed by their unique electronic and structural features. The reduced amide resonance and pyramidalization at the nitrogen atom endow them with high reactivity, which has been effectively harnessed in the development of powerful electrophilic halogenating reagents. Their utility in late-stage functionalization and skeletal editing makes them particularly valuable for applications in drug discovery and medicinal chemistry. Further exploration of the reactivity of anomeric amides is likely to uncover new and innovative synthetic methodologies.

References

- 1. Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of N-X anomeric amides as electrophilic halogenation reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of N–X anomeric amides as electrophilic halogenation reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Anomeric amides — Structure, properties and reactivity | Semantic Scholar [semanticscholar.org]

Core Reactivity Profile of N-Butoxyacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butoxyacetamide, a member of the N-alkoxyamide class of compounds, exhibits a versatile reactivity profile characterized by the interplay between the amide functionality and the N-butoxy group. This document provides an in-depth technical guide on the fundamental reactivity of this compound, drawing upon the established chemistry of N-alkoxyamides and related structures. Key transformations including synthesis, hydrolysis, oxidation, reduction, and nucleophilic/electrophilic reactions are discussed. Detailed experimental protocols, adapted from analogous compounds, are provided to facilitate further research. Spectroscopic data of related compounds are summarized to aid in the characterization of this compound and its derivatives.

Synthesis of this compound

This compound can be synthesized through the N-alkylation of acetohydroxamic acid with a suitable butyl halide or by the acylation of O-butylhydroxylamine with acetyl chloride or acetic anhydride. A general and effective method for the synthesis of N-alkoxyamides involves the reaction of hydroxamic acids with alkylating agents.

Experimental Protocol: Synthesis of this compound

Materials:

-

Acetohydroxamic acid

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of acetohydroxamic acid (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Chemical Reactivity

The reactivity of this compound is largely dictated by the electronic properties of the N-O bond and the amide carbonyl group. The presence of the butoxy group on the nitrogen atom influences the nucleophilicity of the amide nitrogen and the electrophilicity of the carbonyl carbon.

Hydrolysis

N-alkoxyamides can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid and O-alkylhydroxylamine. The rate of hydrolysis is influenced by the steric and electronic nature of the substituents on the amide.[1][2][3]

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen is followed by nucleophilic attack of water on the carbonyl carbon.

Base-Catalyzed Hydrolysis: Under basic conditions, direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon occurs, leading to a tetrahedral intermediate which then collapses. A mild protocol for the alkaline hydrolysis of N-substituted amides has been developed using NaOH in a mixture of methanol (B129727) and dichloromethane (B109758) or dioxane.[1][2]

Reduction

The N-O bond in N-alkoxyamides is susceptible to reductive cleavage. Various reducing agents can be employed to selectively cleave this bond, typically yielding the corresponding amide.

A metal-free reductive cleavage of the N-O bond in N-alkoxyamides has been reported using elemental sulfur in the presence of DABCO in DMSO.[4] Another method involves a palladium/aluminum cooperative catalysis for the dealkoxylation of N-alkoxyamides without an external reductant.[5]

Experimental Protocol: Reductive Cleavage of the N-O Bond

Materials:

-

This compound

-

Elemental sulfur (S₈)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMSO, add elemental sulfur (1.5 eq) and DABCO (2.0 eq).

-

Heat the reaction mixture at 80 °C for 12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield acetamide.

Oxidation

While direct oxidation of this compound is not extensively documented, related N-substituted amines can be oxidized at the α-carbon to the nitrogen. Oxoammonium-catalyzed oxidation provides a method for the oxidation of various N-substituted amines to the corresponding imides or amides.[6]

Reactions with Nucleophiles and Electrophiles

The N-alkoxyamide functionality can react with both nucleophiles and electrophiles.

-

Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon of N-alkoxyamides is electrophilic and can undergo nucleophilic addition. The N-alkoxy group can act as a reactivity control element, enabling the introduction of two different nucleophiles in a one-pot process.[7][8]

-

Reactions at the Nitrogen Atom: The nitrogen atom in N-alkoxyamides is generally less nucleophilic than in simple amides due to the electron-withdrawing effect of the alkoxy group. However, deprotonation of the N-H proton (if present in related primary N-alkoxyamides) can generate a more nucleophilic species.

-

Electrophilic Reactions: N-acyloxy-N-alkoxyamides are known to be mutagenic and react with bionucleophiles via an Sₙ2 mechanism at the amide nitrogen.[9] N-alkoxy-N-chloroamides can react with nucleophiles like azide (B81097) and carboxylates.[10] Anomeric amides with N-halogen substituents have been shown to be effective electrophilic halogenating agents.[11]

Thermal Decomposition

The thermal decomposition of N-alkoxyamides can proceed through various pathways, including homolytic cleavage of the N-O bond to form radicals. For instance, the thermolysis of N,N-dialkoxyamides has been shown to proceed via homolysis to generate alkoxyamidyl and alkoxyl free radicals.[12][13] The decomposition of N-acyloxy-N-alkoxyamides can also proceed through a HERON (Homolytic Elimination, Rearrangement, Or Nitrogen release) reaction.[14]

Spectroscopic Data (Analogous Compounds)

Table 1: ¹H NMR Data of Analogous Amides

| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |

| N-Butylacetamide[15] | - | 0.91 (t, 3H), 1.28-1.52 (m, 4H), 1.95 (s, 3H), 3.16 (q, 2H), 5.4 (br s, 1H) |

| N,N-Di-n-butylacetamide[16] | - | 0.93 (t, 6H), 1.25-1.40 (m, 4H), 1.45-1.58 (m, 4H), 2.07 (s, 3H), 3.22 (t, 2H), 3.30 (t, 2H) |

Table 2: ¹³C NMR Data of Analogous Amides

| Compound | Solvent | Chemical Shift (ppm) |

| N-Butylacetamide | CDCl₃ | 13.8, 20.1, 23.2, 31.6, 39.3, 170.1 |

| N,N-Di-n-butylacetamide | CDCl₃ | 13.8, 20.1, 21.0, 30.0, 31.1, 45.9, 47.7, 171.2 |

Table 3: IR and Mass Spectrometry Data of N-Butylacetamide[17]

| Technique | Key Peaks |

| IR (Gas Phase) | ~3450 cm⁻¹ (N-H stretch), ~2960 cm⁻¹ (C-H stretch), ~1660 cm⁻¹ (C=O stretch, Amide I), ~1560 cm⁻¹ (N-H bend, Amide II) |

| Mass Spectrum (EI) | m/z (%): 115 (M⁺), 100, 86, 72, 59, 44, 43 (100%) |

Visualizations

Diagrams of Key Reactions

Caption: Synthesis of this compound.

Caption: Hydrolysis of this compound.

Caption: Reduction of this compound.

Conclusion

This compound, as a representative N-alkoxyamide, possesses a rich and varied chemical reactivity that makes it an interesting target for further investigation in synthetic chemistry and drug development. While specific data for this compound is limited, a comprehensive understanding of its reactivity can be inferred from the well-established chemistry of the N-alkoxyamide class. This guide provides a foundational understanding of its synthesis and key chemical transformations, offering detailed, adaptable experimental protocols and expected analytical characteristics to support and stimulate future research in this area. Further studies are warranted to fully elucidate the quantitative aspects of its reactivity and explore its potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. How is the hydrolysis of amides done in a lab? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Reductive cleavage of the N–O bond: elemental sulfur-mediated conversion of N-alkoxyamides to amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Dealkoxylation of N -alkoxyamides without an external reductant driven by Pd/Al cooperative catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01815E [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Nucleophilic addition to N-alkoxyamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. arkat-usa.org [arkat-usa.org]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of N–X anomeric amides as electrophilic halogenation reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and thermal decomposition of N,N-dialkoxyamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and thermal decomposition of N,N-dialkoxyamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. policycommons.net [policycommons.net]

- 15. N-BUTYLACETAMIDE(1119-49-9) 1H NMR spectrum [chemicalbook.com]

- 16. N,N-DI-N-BUTYLACETAMIDE(1563-90-2) 1H NMR [m.chemicalbook.com]

- 17. Acetamide, N-butyl- [webbook.nist.gov]

Understanding the Electronic Effects in N-Alkoxyamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals